REACTION_CXSMILES
|
[F:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][N:7]([CH3:17])[CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]2[N+:14]([O-])=O)=[CH:4][CH:3]=1>CO.O.[Ni]>[F:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][N:7]([CH3:17])[CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]2[NH2:14])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
(4-fluoro-benzyl)-methyl-(2-nitro-cyclohexyl)-amine
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN(C2C(CCCC2)[N+](=O)[O-])C)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN(C2C(CCCC2)N)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: CALCULATEDPERCENTYIELD | 8.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |